3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Similar structure but lacks the cyclopropyl and ethyl groups.
1-Ethyl-3-amino-1H-pyrazole-4-carboxamide: Similar structure but lacks the cyclopropyl group
Uniqueness
3-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is unique due to the presence of both cyclopropyl and ethyl groups, which can influence its reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-2-13-5-7(8(10)12-13)9(14)11-6-3-4-6/h5-6H,2-4H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
WGPUPZUCOSZEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)NC2CC2 |
Origin of Product |
United States |
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